1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methyl-1,2-oxazol-5-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-7(10-8-5)4-6(2)9/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEAXXRUSNIUCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
1,3 Dipolar Cycloaddition:this Powerful Method Involves the Reaction of a Nitrile Oxide the 1,3 Dipole with a Dipolarophile, Typically an Alkyne or an Alkene.researchgate.netfor the Synthesis of a 3,5 Disubstituted 1,2 Oxazole, an Alkyne is the Required Partner. the Mechanism Proceeds As a Concerted 3+2 Cycloaddition, Where the Three Atoms of the Nitrile Oxide and Two Atoms of the Alkyne S Triple Bond Simultaneously Form a Five Membered Ring.
Step 1: Generation of Nitrile Oxide: The nitrile oxide intermediate is often generated in situ from the oxidation of an aldoxime using various oxidizing agents, including hypervalent iodine reagents. researchgate.net
Step 2: Cycloaddition: The generated nitrile oxide then reacts with an alkyne. For the synthesis of 1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one, the reactants would be acetonitrile (B52724) oxide (derived from acetaldoxime) and 4-oxopent-2-yne. The regioselectivity of this cycloaddition is a key consideration, determining which substituent ends up at position 3 versus position 5 of the resulting 1,2-oxazole ring.
Condensation with Hydroxylamine:this Classical Approach Utilizes a 1,3 Dicarbonyl Compound or an α,β Unsaturated Ketone As the Three Carbon Building Block, Which Reacts with Hydroxylamine.nih.gov
Understanding Propanone Derivative Reactivity Pathways
The propan-2-one moiety attached to the 1,2-oxazole ring at the 5-position dictates a significant portion of the molecule's reactivity. The carbonyl group (C=O) is the central feature, characterized by a polarized double bond where the oxygen atom is electron-rich and the carbon atom is electron-poor (electrophilic). msu.edu This polarity governs its reaction pathways.
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. chemistry-teaching-resources.com This is a fundamental reaction for aldehydes and ketones. The reaction proceeds through a tetrahedral intermediate. For 1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one, reactions with Grignard reagents or organolithium compounds would lead to tertiary alcohols, while reduction with agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding secondary alcohol, 1-(3-methyl-1,2-oxazol-5-yl)propan-2-ol. chemistry-teaching-resources.com
Condensation Reactions: Ketones undergo condensation reactions with ammonia derivatives (X-NH₂). chemistry-teaching-resources.com This pathway involves an initial nucleophilic addition of the nitrogen to the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond. chemistry-teaching-resources.com An important example is the reaction with 2,4-dinitrophenylhydrazine (B122626) to form a 2,4-dinitrophenylhydrazone, a crystalline derivative often used for characterization. chemistry-teaching-resources.com
Acidity of α-Hydrogens: The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) are weakly acidic. A strong base can deprotonate this position to form an enolate ion. This enolate is a powerful nucleophile and is a key intermediate in reactions like the aldol (B89426) condensation and halogenation at the α-position.
The general reactivity of carbonyl compounds is influenced by the groups attached to the carbonyl carbon. While aldehydes are generally more reactive than ketones due to less steric hindrance and electronic effects, the reactivity of this compound is comparable to other ketones like acetone. msu.edulibretexts.org
Role of Catalysis in Reaction Mechanism Control (e.g., Magnetic Nanomaterials, Hypervalent Iodine Reagents)
Catalysis plays a pivotal role in modern organic synthesis, offering pathways that are more efficient, selective, and environmentally benign. In the context of 1,2-oxazole synthesis, several catalytic systems have been developed to control reaction mechanisms and improve outcomes.
Magnetic Nanomaterials: Magnetic nanoparticles (MNPs), such as iron(III) oxide (Fe₃O₄), have emerged as highly effective catalyst supports. jsynthchem.comresearchgate.net Their primary advantages include a high surface-area-to-volume ratio, which increases the number of active catalytic sites, and their magnetic properties, which allow for simple and efficient separation from the reaction mixture using an external magnet. jsynthchem.comresearchgate.net This facilitates catalyst recycling, aligning with the principles of green chemistry.
In oxazole (B20620) synthesis, these MNPs are often coated with a protective layer like silica (B1680970) (SiO₂) and then functionalized with a ligand that can chelate a catalytically active metal, such as palladium (Pd) or copper (Cu). jsynthchem.comnanomaterchem.com
Mechanism of Action: The immobilized metal complex acts as the catalytic center. For example, in a coupling reaction to form an oxazole, the catalyst can facilitate C-N or C-O bond formation. jsynthchem.com The high local concentration of reactants on the nanoparticle surface can accelerate the reaction rate. jsynthchem.com The catalyst can be recovered and reused multiple times without a significant loss in activity. jsynthchem.comnanomaterchem.com
Table 1: Comparison of Nanomaterial-Based Catalysts in Heterocyclic Synthesis
| Catalyst System | Metal Center | Support | Key Advantages | Recyclability |
|---|---|---|---|---|
| MNPs-aniline-Pd | Palladium (Pd) | Silica-coated Fe₃O₄ | Easy separation, high reactivity, stability | Up to 5-7 cycles nanomaterchem.com |
| Fe₃O₄@SiO₂-IM-CuCl₂ | Copper (Cu) | Imidazole-functionalized Fe₃O₄ | High efficiency, recyclability | Up to 6 cycles jsynthchem.com |
Hypervalent Iodine Reagents: Organohypervalent iodine compounds, such as (diacetoxyiodo)benzene (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA), serve as powerful metal-free oxidizing agents in the synthesis of various heterocyles, including oxazoles and isoxazoles. researchgate.netnsf.govthieme-connect.com They are valued for their mild reaction conditions and unique reactivity.
Mechanism in 1,2-Oxazole (Isoxazole) Synthesis: In one of the primary routes to isoxazoles, hypervalent iodine reagents are used to generate nitrile oxides from aldoximes. researchgate.net The hypervalent iodine compound oxidizes the aldoxime, facilitating the elimination of water to form the highly reactive nitrile oxide intermediate. This intermediate is immediately trapped by a dipolarophile (e.g., an alkyne) in a [3+2] cycloaddition reaction to form the isoxazole (B147169) ring. researchgate.net This in situ generation is crucial as nitrile oxides are prone to dimerization.
Mechanism in 1,3-Oxazole Synthesis: Hypervalent iodine reagents can also mediate intramolecular oxidative cyclization reactions. For example, they can be used to synthesize 2,5-disubstituted oxazoles from N-styrylbenzamides in very short reaction times and high yields. organic-chemistry.org
Chemical Reactivity and Transformation Studies of 1 3 Methyl 1,2 Oxazol 5 Yl Propan 2 One
Reactions Involving the Propanone Carbonyl Group
The carbonyl group of the propanone moiety in 1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one is a key site for various chemical reactions, including nucleophilic additions, oxidations, and reductions. These transformations allow for the modification of the side chain attached to the isoxazole (B147169) ring, leading to a diverse array of derivatives.
Nucleophilic Additions
The electrophilic carbon atom of the carbonyl group is susceptible to attack by nucleophiles. This fundamental reaction allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a pathway to a variety of functionalized molecules.
Grignard Reaction: The addition of Grignard reagents (RMgX) to the ketone functionality results in the formation of tertiary alcohols. acs.org This reaction is a powerful tool for introducing new alkyl or aryl substituents at the carbon bearing the hydroxyl group. The general mechanism involves the nucleophilic attack of the carbanionic part of the Grignard reagent on the carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.com
Wittig Reaction: The Wittig reaction provides a method for the synthesis of alkenes from ketones. nih.govorganic-chemistry.orgrsc.org The reaction of this compound with a phosphorus ylide (a Wittig reagent) would lead to the formation of a substituted propene derivative attached to the isoxazole ring. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. libretexts.org
| Nucleophilic Addition Reaction | Reagent | Product Type |
| Grignard Reaction | Grignard Reagent (RMgX) | Tertiary Alcohol |
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |
| Cyanohydrin Formation | Hydrogen Cyanide (HCN) | Cyanohydrin |
Oxidation Reactions
While ketones are generally more resistant to oxidation than aldehydes, they can undergo oxidation under specific conditions, often leading to cleavage of a carbon-carbon bond adjacent to the carbonyl group. nih.gov
Baeyer-Villiger Oxidation: A notable oxidation reaction of ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.comthieme-connect.com In the case of this compound, this reaction would be expected to yield an acetate (B1210297) ester. The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon.
| Oxidation Reaction | Reagent | Product Type |
| Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) | Ester (Acetate) |
Reduction Reactions
The carbonyl group of this compound can be readily reduced to a secondary alcohol. This transformation is a common and synthetically useful reaction.
Hydride Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of ketones to secondary alcohols. libretexts.orgchemguide.co.ukumass.edumasterorganicchemistry.comyoutube.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. The product of the reduction of this compound with NaBH₄ would be 1-(3-methyl-1,2-oxazol-5-yl)propan-2-ol.
Catalytic Hydrogenation: Catalytic hydrogenation is another effective method for the reduction of ketones. youtube.comclockss.org This process involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction conditions for the hydrogenation of ketones are generally more forcing than those required for the reduction of alkenes. Catalytic hydrogenation of the isoxazole ring itself can also occur under certain conditions. acs.org
| Reduction Reaction | Reagent/Catalyst | Product Type |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |
| Catalytic Hydrogenation | H₂ / Metal Catalyst (e.g., Pd, Pt, Ni) | Secondary Alcohol |
Reactions of the 1,2-Oxazole Heterocycle
The 1,2-oxazole ring in this compound is an aromatic heterocycle that can undergo several types of reactions, including electrophilic and nucleophilic substitutions. The reactivity of the ring is influenced by the presence of the methyl group at the 3-position and the propanone-containing substituent at the 5-position.
Electrophilic Substitution Reactions
The isoxazole ring is generally considered to be electron-deficient, which can make electrophilic substitution reactions challenging compared to more electron-rich aromatic systems. However, under appropriate conditions, electrophilic attack can occur.
Nitration: The nitration of 3,5-disubstituted isoxazoles, such as 3,5-dimethylisoxazole (B1293586), has been shown to occur at the C4-position. beilstein-journals.org For instance, the nitration of 3,5-dimethylisoxazole with tetramethylammonium (B1211777) nitrate (B79036) in triflic anhydride (B1165640) gives the 4-nitro derivative in high yield. beilstein-journals.org Similarly, nitration of 5-phenylisoxazole (B86612) with nitric acid in acetic anhydride also yields the 4-nitro product. beilstein-journals.org Therefore, it is expected that the nitration of this compound would also proceed at the C4-position of the isoxazole ring.
Sulfonation: The sulfonation of 1,2-oxazoles can also occur at the C5 position. For example, 3-tert-butyl-1,2-oxazole can be sulfonated at the 5-position using chlorosulfonic acid. libretexts.org The electron-rich nature of the C5 position, due to the inductive effect of the adjacent oxygen atom, directs the electrophilic attack. libretexts.org
| Electrophilic Substitution | Reagent | Position of Substitution |
| Nitration | HNO₃/H₂SO₄ or HNO₃/Acetic Anhydride | C4 |
| Sulfonation | Chlorosulfonic Acid (HSO₃Cl) | C5 (in some cases) |
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on the isoxazole ring are less common than electrophilic substitutions but can occur, particularly when a good leaving group is present on the ring. The presence of electron-withdrawing groups can activate the ring towards nucleophilic attack. libretexts.orgnih.govnih.gov
Ring-Opening and Rearrangement Pathways
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is susceptible to cleavage under various conditions, leading to the formation of new structural motifs. While specific studies on the ring-opening of this compound are not extensively detailed in the provided results, general principles of isoxazole chemistry suggest that nucleophilic or reductive cleavage are plausible pathways. For instance, the reaction of 5-oxazolones with nucleophiles like primary aryl amines can lead to ring opening to form benzamide (B126) derivatives. researchgate.net Similarly, heating oxazolone (B7731731) derivatives with aminobenzoic acid can result in ring-opened products. researchgate.net
Rearrangement reactions of isoxazoles can be initiated by thermal or photochemical means, often proceeding through a diradical or a vinyl nitrene intermediate. These rearrangements can lead to the formation of various other heterocyclic systems, such as oxazoles, pyrazoles, or triazoles. The specific outcome of these rearrangements is highly dependent on the substitution pattern of the isoxazole ring and the reaction conditions employed. For example, the isomerization of 3-amido-2-phenyl azetidines to 2-oxazolines can be achieved in the presence of an acid catalyst. mdpi.com
A proposed mechanism for the acid-catalyzed isomerization of amides involves a regioselective SN2 nucleophilic attack at the more active C2 position of the azetidine (B1206935) ring. mdpi.com
Table 1: Examples of Ring-Opening and Rearrangement Reactions of Related Heterocycles
| Starting Material | Reagent/Condition | Product Type | Ref |
| 5-Oxazolone | Primary Aryl Amine | Benzamide Derivative | researchgate.net |
| Oxazolone Derivative | Aminobenzoic Acid, Heat | Ring-Opened Product | researchgate.net |
| 3-Amido-2-phenyl azetidine | Acid Catalyst (e.g., Cu(OTf)2) | 2-Oxazoline | mdpi.com |
Palladium-Catalyzed Cross-Coupling Reactions at the Oxazole (B20620) Ring (e.g., Arylation)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions typically involve an organic halide or triflate, an organometallic reagent, and a palladium catalyst. In the context of this compound, the isoxazole ring can be functionalized through such coupling reactions.
While direct arylation of the C-4 or C-5 position of the isoxazole ring in this specific compound is not explicitly documented in the provided search results, related chemistries suggest its feasibility. For instance, 4-isoxazolylsilanols have been shown to be viable substrates for palladium-catalyzed cross-coupling reactions when activated with sodium tert-butoxide. nih.gov This indicates that with appropriate pre-functionalization, such as conversion to a halide or a silanol, the isoxazole core of this compound could undergo arylation.
The general mechanism for palladium-catalyzed cross-coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov The choice of ligand, base, and solvent is crucial for the success and efficiency of these reactions. nih.gov For example, the use of electron-deficient monodentate phosphorus ligands can favor the formation of specific intermediates in palladium-catalyzed reactions. nih.gov
Table 2: Conditions for Palladium-Catalyzed Cross-Coupling of Related Heterocycles
| Heterocyclic Substrate | Coupling Partner | Catalyst System | Product Type | Ref |
| 4-Isoxazolylsilanol | Aryl Halide | [Pd2(dba)3]·CHCl3 / NaOt-Bu | 3,4,5-Trisubstituted Isoxazole | nih.gov |
| N-Boc-dimethyl(2-indolyl)silanol | Aryl Halide | [Pd2(dba)3]·CHCl3 / NaOt-Bu / CuI | 2-Aryl Indole | nih.gov |
| Cyclopropenyl Ester | Csp2 Iodide | Palladium Catalyst / Tetramethylammonium Acetate | Arylated Cyclopropene | rsc.org |
| 2-Iodocyclohex-2-en-1-one | o-Halonitrobenzene | Palladium Catalyst | 2-Arylcyclohex-2-en-1-one | researchgate.net |
Functional Group Interconversions on the Compound Framework
Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. imperial.ac.uk For this compound, both the ketone carbonyl group and the methyl group on the isoxazole ring are potential sites for such modifications.
The ketone functionality can undergo a variety of transformations. For example, it can be reduced to a secondary alcohol using hydride reagents like sodium borohydride or lithium aluminum hydride. imperial.ac.ukpressbooks.pub This alcohol can then be further functionalized, for instance, by conversion to a leaving group like a tosylate or mesylate, setting the stage for nucleophilic substitution reactions. ub.eduvanderbilt.edu Alternatively, the ketone can be converted to an imine by reaction with a primary amine, which can then be reduced to a secondary amine. researchgate.net
The methyl group at the C-3 position of the isoxazole ring is generally less reactive. However, under certain conditions, such as free-radical halogenation, it could potentially be functionalized to introduce a handle for further synthetic manipulations.
Table 3: Potential Functional Group Interconversions for this compound
| Functional Group | Reagent(s) | Product Functional Group | Ref |
| Ketone | NaBH4 or LiAlH4 | Secondary Alcohol | imperial.ac.ukpressbooks.pub |
| Secondary Alcohol | TsCl, pyridine | Tosylate | ub.edu |
| Secondary Alcohol | MsCl, Et3N | Mesylate | ub.edu |
| Ketone | Primary Amine | Imine | researchgate.net |
| Ketone | DIBAL-H | Aldehyde (via reduction) | vanderbilt.edu |
Mechanistic Investigations and Reaction Pathway Elucidation
Elucidation of Reaction Mechanisms in 1,2-Oxazole Synthesis
The formation of the 1,2-oxazole (isoxazole) ring system is a cornerstone of the synthesis of the target compound. The two predominant mechanistic pathways for constructing this heterocyclic core are the 1,3-dipolar cycloaddition involving nitrile oxides and the condensation reaction of a three-carbon precursor with hydroxylamine (B1172632). nih.gov
Computational Chemistry and Theoretical Characterization
Density Functional Theory (DFT) Studies for Geometric and Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are employed to determine the optimized molecular geometry, bond lengths, bond angles, and various electronic properties of 1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one.
A typical DFT study would begin with the geometry optimization of the molecule, often using a functional such as B3LYP combined with a basis set like 6-311G(d,p), to find the lowest energy conformation. semanticscholar.org The results of such a calculation would provide a detailed picture of the molecule's three-dimensional structure. For instance, the planarity of the isoxazole (B147169) ring and the orientation of the propan-2-one substituent would be determined. nih.gov
Electronic structure analysis through DFT provides valuable information about the distribution of electrons within the molecule. Key parameters such as dipole moment, polarizability, and Mulliken atomic charges can be calculated. These parameters are essential for understanding the molecule's polarity and intermolecular interactions.
Illustrative Optimized Geometric Parameters:
| Parameter | Value |
| Bond Length (N-O) | 1.42 Å |
| Bond Length (C=O) | 1.23 Å |
| Bond Angle (O-N-C) | 109.5° |
| Dihedral Angle (C-C-C-O) | 178.5° |
Note: These values are hypothetical and representative of typical bond lengths and angles in similar structures.
Quantum Chemical Calculations for Reaction Energy Profiles and Transition States
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, these calculations can identify the most favorable reaction pathways, determine the structures of transition states, and calculate activation energies. For this compound, this could involve studying its synthesis, decomposition, or reactions with other chemical species.
For example, a study on the formation of a related 1,2,4-oxadiazole involved the use of quantum chemical modeling to investigate the reaction between N-hydroxybenzamidine and acetyl chloride. chemintech.ru Similar methods could be applied to understand the reactivity of the ketone group or the isoxazole ring in this compound. These calculations would typically involve locating the transition state structures and then performing intrinsic reaction coordinate (IRC) calculations to confirm that these transition states connect the reactants and products.
Hypothetical Reaction Energy Data:
| Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) | Activation Energy (Ea) (kcal/mol) |
| Reactant to Transition State | +25.3 | +28.1 | 25.3 |
| Transition State to Product | -45.7 | -42.5 | - |
| Overall Reaction | -20.4 | -14.4 | - |
Note: This data is illustrative and represents a hypothetical reaction pathway.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic character. researchgate.net
For this compound, FMO analysis would reveal the most likely sites for nucleophilic and electrophilic attack. The HOMO is typically associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. researchgate.netresearchgate.net
In a study of two oxazol-5-one derivatives, the HOMO was found to be localized on the more electron-rich parts of the molecule, while the LUMO was distributed over the electron-deficient regions. semanticscholar.org A similar analysis for this compound would likely show the HOMO to be concentrated around the isoxazole ring and the oxygen of the ketone, while the LUMO might be located on the carbonyl carbon and adjacent atoms.
Representative FMO Data:
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap | 5.62 |
Note: These energy values are hypothetical and for illustrative purposes.
Molecular Electrostatic Potential (MESP) and Charge Distribution Analysis
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MESP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically colored blue), which are prone to nucleophilic attack. semanticscholar.org
For this compound, an MESP analysis would likely show negative potential around the oxygen atoms of the isoxazole ring and the carbonyl group, indicating these are the most electron-rich and nucleophilic sites. Conversely, positive potential would be expected around the hydrogen atoms and potentially the carbon atom of the carbonyl group, highlighting them as electrophilic centers. This information is crucial for understanding non-covalent interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other species. researchgate.net
Illustrative MESP Surface Regions and Potential Values:
| Molecular Region | Electrostatic Potential (kcal/mol) | Predicted Reactivity |
| Carbonyl Oxygen | -35.2 | High affinity for electrophiles |
| Isoxazole Oxygen | -28.9 | Affinity for electrophiles |
| Carbonyl Carbon | +25.6 | Susceptible to nucleophilic attack |
| Methyl Hydrogens | +15.8 | Potential for weak interactions |
Note: The potential values are hypothetical and serve as examples.
Spectroscopic Property Prediction (NMR, IR) through Computational Methods
Computational methods are widely used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is often performed using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. dergipark.org.tr By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. These theoretical spectra can then be compared with experimental data to confirm the structure of this compound. researchgate.netmdpi.comijcmas.com
Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts:
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C=O | 205.4 | 206.1 |
| Isoxazole C3 | 160.2 | 161.5 |
| Isoxazole C5 | 170.8 | 171.3 |
| CH₂ | 45.1 | 44.8 |
| CH₃ (propanone) | 29.7 | 30.2 |
| CH₃ (isoxazole) | 11.5 | 12.1 |
Note: This table presents a hypothetical comparison to illustrate the typical accuracy of such predictions.
IR Spectroscopy: The calculation of vibrational frequencies using DFT can generate a theoretical IR spectrum. researchgate.net By analyzing the vibrational modes, specific peaks in the experimental spectrum can be assigned to the stretching and bending of particular bonds within this compound. For example, the characteristic stretching frequency of the carbonyl (C=O) group and the vibrations of the isoxazole ring could be identified. mdpi.com
Key Predicted IR Vibrational Frequencies:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=O Stretch | 1725 |
| C=N Stretch (isoxazole) | 1610 |
| C-H Stretch (aliphatic) | 2950-3000 |
| Ring Vibrations (isoxazole) | 1400-1500 |
Note: These are representative wavenumbers for the specified functional groups.
Analytical Methodologies for Characterization and Purity Assessment in Research
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for the structural characterization of organic molecules. By probing the interaction of molecules with electromagnetic radiation, detailed information about the connectivity of atoms and the nature of functional groups can be obtained. For 1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one, a suite of spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is utilized for comprehensive structural verification.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. Both ¹H and ¹³C NMR are crucial for piecing together the carbon-hydrogen framework of this compound.
¹H NMR provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the methyl group on the isoxazole (B147169) ring, the methylene (B1212753) protons, and the methyl protons of the propan-2-one moiety. The chemical shift (δ) of each signal is indicative of the electronic environment of the protons, and the splitting pattern (multiplicity) reveals the number of adjacent protons.
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. A broadband proton-decoupled ¹³C NMR spectrum of this compound would show a distinct signal for each unique carbon atom. The chemical shifts of the carbonyl carbon, the carbons of the isoxazole ring, and the methyl and methylene carbons are all expected to appear in characteristic regions of the spectrum.
Disclaimer: The following data tables contain predicted NMR chemical shifts for this compound based on established principles of NMR spectroscopy and data from structurally similar compounds. Actual experimental values may vary.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Isoxazole-CH₃ | 2.2 - 2.4 | Singlet |
| -CH₂- | 3.8 - 4.0 | Singlet |
| -C(O)CH₃ | 2.1 - 2.3 | Singlet |
| Isoxazole-H | 6.0 - 6.2 | Singlet |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -C (O)CH₃ | 200 - 205 |
| Isoxazole C -3 | 160 - 162 |
| Isoxazole C -5 | 168 - 170 |
| Isoxazole C -4 | 100 - 102 |
| -C H₂- | 45 - 50 |
| Isoxazole-C H₃ | 11 - 13 |
| -C(O)C H₃ | 28 - 32 |
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl (C=O) group of the ketone, the C=N and C-O bonds within the isoxazole ring, and the C-H bonds of the methyl and methylene groups. pressbooks.pub
Disclaimer: The following data table contains predicted IR absorption frequencies for this compound based on characteristic functional group frequencies. Actual experimental values may vary.
Table 3: Predicted IR Absorption Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C=O (Ketone) | 1710 - 1725 |
| C=N (Isoxazole) | 1600 - 1650 |
| C-O (Isoxazole) | 1100 - 1250 |
| C-H (Aliphatic) | 2850 - 3000 |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also reveal structural details through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.
For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the bond between the methylene group and the carbonyl group, as well as fragmentation of the isoxazole ring, providing further evidence for the proposed structure.
Disclaimer: The following data table contains predicted mass spectrometry data for this compound. Actual fragmentation patterns may vary depending on the ionization technique used.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M]⁺ (Molecular Ion) | 139.06 |
| [M - CH₃]⁺ | 124.04 |
| [M - C₂H₃O]⁺ | 96.04 |
| [C₄H₅NO]⁺ | 83.04 |
| [CH₃CO]⁺ | 43.02 |
Chromatographic Methods for Purity and Separation
Chromatographic techniques are essential for separating the components of a mixture, allowing for the purification of the target compound and the assessment of its purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are two of the most widely used chromatographic methods in organic chemistry.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method would typically be employed. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol). The compound is separated from its impurities based on differences in their polarity. The retention time of the main peak provides a qualitative measure for identification, while the peak area is used for quantification to determine purity. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve a good separation of the target compound from any potential impurities.
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Given that this compound has a moderate molecular weight and is likely to be sufficiently volatile, GC can be an effective method for purity assessment. In a typical GC analysis, the sample is vaporized and injected into a column with a stationary phase. An inert carrier gas (like helium or nitrogen) carries the sample through the column. Separation is achieved based on the differential partitioning of the components between the carrier gas and the stationary phase. The retention time is used for identification, and the peak area is proportional to the concentration of the compound. For this specific ketone, a capillary column with a non-polar or mid-polar stationary phase would likely provide good resolution.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and indispensable tool for the qualitative analysis of this compound. It is routinely utilized to monitor the progress of its synthesis, identify the presence of starting materials, by-products, or degradation products, and to determine appropriate solvent systems for larger-scale purification by column chromatography. rsc.org
A typical TLC analysis for this compound involves the use of a stationary phase, which is a solid adsorbent, and a mobile phase, which is a solvent or a mixture of solvents.
Stationary Phase: For the analysis of moderately polar compounds like this compound, silica (B1680970) gel 60 F254 plates are the most common choice for the stationary phase. nih.gov The "F254" designation indicates that the silica gel is impregnated with a fluorescent indicator that allows for the visualization of UV-active compounds under a UV lamp at 254 nm.
Mobile Phase: The selection of an appropriate mobile phase, or eluent, is critical for achieving optimal separation of the components in a sample. The polarity of the mobile phase is adjusted to control the movement of the analyte up the TLC plate. For a compound with the structural characteristics of this compound, which contains both a polar ketone group and a heterocyclic isoxazole ring, a mixture of a non-polar and a polar solvent is typically employed. A common starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297). The ratio of these solvents can be varied to achieve a desired retention factor (Rƒ) value, which is a measure of the distance traveled by the compound relative to the solvent front. mit.edukhanacademy.org An optimal Rƒ value for good separation is generally considered to be in the range of 0.3 to 0.7.
Visualization: Since this compound contains a UV-active isoxazole ring, the primary method of visualization is by observing the TLC plate under a UV lamp at 254 nm. researchgate.net The compound will appear as a dark spot against the green fluorescent background of the plate.
For enhanced visualization or for compounds that are not UV-active, various chemical staining reagents can be used. Given the presence of a ketone functional group, a 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) stain can be employed. This reagent reacts with the ketone to form a brightly colored (typically yellow, orange, or red) hydrazone, making the spot visible under normal light. google.com Another general-purpose visualization agent that can be used is an iodine chamber, where the TLC plate is exposed to iodine vapors, which adsorb to the organic compounds on the plate, rendering them as brown spots. researchgate.net
Below is a table summarizing a typical TLC methodology for this compound:
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 pre-coated aluminum or glass plates |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., in a ratio of 7:3 or 1:1, v/v) |
| Sample Preparation | The compound is dissolved in a volatile solvent like dichloromethane (B109758) or ethyl acetate. |
| Application | A small spot of the dissolved sample is applied to the baseline of the TLC plate using a capillary tube. |
| Development | The plate is placed in a sealed chromatography chamber containing the mobile phase, which then ascends the plate via capillary action. |
| Visualization | 1. UV light at 254 nm. 2. Staining with 2,4-dinitrophenylhydrazine (2,4-DNPH) solution. 3. Exposure to iodine vapors in an iodine chamber. |
| Retention Factor (Rƒ) | The Rƒ value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. This value is characteristic of the compound in a specific solvent system and can be used for identification purposes. khanacademy.org |
Elemental Analysis for Compositional Verification
Elemental analysis is a destructive analytical technique that provides the mass percentages of the individual elements (primarily carbon, hydrogen, and nitrogen) present in a sample of the compound. This data is crucial for verifying the empirical formula of a newly synthesized compound and provides strong evidence for its purity.
For this compound, the molecular formula is C₇H₉NO₂. nih.gov Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u).
The theoretical percentages are as follows:
Carbon (C): (7 * 12.011) / 139.141 * 100% = 60.43%
Hydrogen (H): (9 * 1.008) / 139.141 * 100% = 6.52%
Nitrogen (N): (1 * 14.007) / 139.141 * 100% = 10.07%
Oxygen (O): (2 * 15.999) / 139.141 * 100% = 23.00%
In a typical experimental procedure, a small, accurately weighed sample of the purified compound is combusted in a specialized instrument. The resulting combustion products (CO₂, H₂O, and N₂) are then quantitatively measured by detectors, and the percentages of C, H, and N are calculated.
The experimentally determined values are then compared to the theoretically calculated percentages. A close agreement between the experimental and theoretical values, typically within a margin of ±0.4%, is considered a strong confirmation of the compound's elemental composition and a high degree of purity.
| Element | Theoretical % | Experimental % |
| Carbon (C) | 60.43 | Data not available in the searched literature |
| Hydrogen (H) | 6.52 | Data not available in the searched literature |
| Nitrogen (N) | 10.07 | Data not available in the searched literature |
A retrosynthetic analysis of the heterocyclic compound this compound provides a strategic framework for its synthesis by identifying key bond disconnections and precursor molecules. This approach simplifies the complex target molecule into more readily available starting materials through a series of logical steps.
Advanced Research Directions and Future Perspectives
Development of Novel Catalytic Systems for Efficient and Selective Synthesis
The synthesis of the 1,2-oxazole ring is a cornerstone of producing 1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one. While traditional methods rely on the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632) or 1,3-dipolar cycloadditions, modern research is focused on developing sophisticated catalytic systems to enhance efficiency and selectivity. nih.gov
A primary pathway to 1,2-oxazoles involves the reaction of a three-carbon component, such as a α,β-unsaturated ketone or a 1,3-diketone, with hydroxylamine hydrochloride. nih.gov The regioselectivity of this cyclocondensation—determining which nitrogen atom of hydroxylamine binds to which carbonyl group—is a critical challenge. Advanced catalytic systems are being investigated to control this outcome, leading to the desired isomer in high yield.
Lewis acids and Brønsted acids have shown promise as catalysts in the synthesis of various azole and azine-fused aminoimidazoles. nih.govfrontiersin.org For instance, Zirconium(IV) chloride (ZrCl₄) has been effectively used to mediate three-component reactions for the synthesis of complex heterocyclic systems. nih.govfrontiersin.org The development of chiral catalysts is another significant frontier, aiming to produce enantiomerically pure 1,2-oxazole derivatives, which is crucial when they are intended for biological applications.
Future work will likely focus on:
Homogeneous and Heterogeneous Catalysis: Designing novel transition-metal catalysts (e.g., based on palladium, copper, or rhodium) that can facilitate the key bond-forming steps with high turnover numbers and turnover frequencies. Heterogeneous catalysts are particularly attractive due to their ease of separation and recyclability, aligning with green chemistry principles. researchgate.net
Organocatalysis: Exploring the use of small organic molecules as catalysts to promote the synthesis. Organocatalysts can offer unique selectivity profiles and are often less toxic and more stable than their metal-based counterparts.
Biocatalysis: Employing enzymes to carry out the synthesis under mild conditions with exceptional stereo- and regioselectivity. While still a nascent area for this specific scaffold, the potential for highly sustainable processes is enormous.
| Catalyst Type | Potential Catalysts | Advantages in 1,2-Oxazole Synthesis | Research Focus |
| Lewis Acids | ZrCl₄, ZnCl₂, InCl₃ | Enhanced reaction rates, control of regioselectivity in multicomponent reactions. nih.govfrontiersin.orgresearchgate.net | Optimization for specific substrates, development of milder reaction conditions. |
| Brønsted Acids | p-TsOH | Simple, inexpensive, and effective for certain cyclization reactions. researchgate.net | Broader substrate scope, combination with other catalytic systems. |
| Transition Metals | Pd, Cu, Rh complexes | High efficiency, potential for asymmetric synthesis, C-H activation strategies. | Development of novel ligands, catalyst recycling, understanding reaction mechanisms. |
| Organocatalysts | Proline derivatives, thioureas | Metal-free, low toxicity, unique selectivity, and stereocontrol. | Design of new organocatalytic systems, application in cascade reactions. |
| Enzymes | Hydrolases, Oxidoreductases | Unparalleled selectivity, mild reaction conditions (aqueous media, room temp), environmentally benign. | Enzyme screening and engineering for non-natural substrates, process scale-up. |
Exploration of Unconventional Reaction Conditions and Green Methodologies
The chemical industry is under increasing pressure to adopt more sustainable practices. For the synthesis of this compound, this translates to moving away from harsh reagents, toxic solvents, and energy-intensive procedures. Green chemistry principles are now guiding the exploration of alternative reaction conditions. researchgate.netnih.gov
Unconventional energy sources are at the forefront of this shift:
Microwave (MW) Irradiation: This technique can dramatically reduce reaction times from hours to minutes and often improves yields by ensuring rapid and uniform heating. nih.govmdpi.com It has been successfully applied to the synthesis of various oxadiazole derivatives, a related heterocyclic system. mdpi.com
Ultrasonic Irradiation (Sonochemistry): The use of high-frequency sound waves can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation. This can enhance reaction rates and yields, often at lower bulk temperatures.
Photocatalysis: Visible light-driven photocatalysis represents a cutting-edge approach, using light as a clean energy source to drive chemical transformations, often with the help of a photosensitizing catalyst. researchgate.net
The choice of solvent is another critical aspect of green synthesis. Research is actively pursuing the use of benign alternatives to traditional volatile organic compounds (VOCs). These include water, supercritical fluids (like CO₂), and ionic liquids. Solvent-free reactions, where the neat reactants are mixed, represent the ideal scenario from an environmental standpoint and are being explored for syntheses like that of 1,2,4-oxadiazoles. organic-chemistry.org
| Green Methodology | Description | Advantages for Synthesis |
| Microwave Irradiation | Use of microwave energy to heat reactions. | Rapid heating, significantly reduced reaction times, improved yields, fewer side products. nih.govmdpi.com |
| Ultrasonic Irradiation | Application of high-frequency sound waves. | Enhanced reaction rates, can enable reactions at lower temperatures. |
| Solvent-Free Conditions | Reactions conducted without a solvent. | Reduces waste, simplifies purification, lowers environmental impact. organic-chemistry.org |
| Benign Solvents | Use of water, ionic liquids, or supercritical fluids. | Lower toxicity and environmental footprint compared to traditional organic solvents. |
| Photocatalysis | Using light to initiate and drive reactions. | Utilizes a clean energy source, enables unique reaction pathways. researchgate.net |
Computational Design and Prediction of Novel 1,2-Oxazole-Propanone Architectures
Before a molecule is synthesized in the laboratory, its properties can be predicted with increasing accuracy using computational tools. This in silico approach is revolutionizing medicinal chemistry and materials science by allowing for the rational design of new molecules. jcchems.com For this compound, computational methods can guide the development of derivatives with enhanced biological activity or specific physical properties.
Key computational techniques include:
Molecular Docking: This method predicts how a molecule (ligand) binds to the active site of a biological target, such as an enzyme or receptor. It is instrumental in designing new potential drug candidates. jcchems.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues.
ADME/Tox Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity (Tox), of a molecule. jcchems.com This early-stage screening helps to eliminate compounds that are likely to fail in later stages of development.
Density Functional Theory (DFT) Calculations: DFT can be used to understand the electronic structure of molecules, predict their reactivity, and elucidate reaction mechanisms. This knowledge is invaluable for optimizing synthetic routes.
By using these computational approaches, researchers can prioritize the synthesis of the most promising candidates, saving significant time, resources, and reducing chemical waste.
Integration with Automated Synthesis and High-Throughput Experimentation
The traditional, manual approach to chemical synthesis and testing is often slow and laborious. The integration of robotics and automation is accelerating the pace of discovery. High-Throughput Experimentation (HTE) allows for hundreds or even thousands of reactions to be run in parallel under varying conditions. youtube.com
Automated synthesis platforms can perform the following tasks:
Precisely dispense reagents and solvents into miniaturized reactor arrays (e.g., microplates).
Control reaction parameters such as temperature, time, and atmosphere.
Perform automated work-up and purification of the reaction products.
These automated systems are often coupled with high-throughput analytical techniques, such as mass spectrometry and liquid chromatography, for rapid screening of the reaction outcomes. researchgate.netnih.gov Platforms like the Purdue 'Make It' system combine small-scale synthesis with direct bioassays and reaction screening, dramatically shortening the cycle time for discovery. researchgate.netnih.gov
For the 1,2-oxazole-propanone scaffold, this means that vast libraries of derivatives can be rapidly synthesized by varying the substituents on the oxazole (B20620) ring and the propanone side chain. These libraries can then be quickly screened for desired properties, such as biological activity or material characteristics. This data-rich approach not only accelerates the discovery of lead compounds but also provides valuable information for refining computational models and understanding structure-activity relationships. The use of continuous flow reactors further enhances this capability, allowing for the efficient and scalable production of target molecules. rsc.org
Q & A
Q. What are the recommended synthetic routes for 1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one, and how can purity be optimized?
The compound can be synthesized via cyclization of a β-ketoamide precursor under acidic or thermal conditions. Key steps include:
- Reacting acetylacetone with hydroxylamine to form the oxazole ring.
- Introducing the 3-methyl group via alkylation or using pre-functionalized precursors.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Purity (>95%) should be confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 2.1–2.3 ppm for methyl groups, δ 6.2 ppm for oxazole proton) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?
- NMR :
- ¹H NMR : Peaks at δ 2.1–2.3 ppm (methyl groups), δ 6.2 ppm (oxazole C-H).
- ¹³C NMR : Signals near δ 160 ppm (oxazole C=N), δ 25–30 ppm (methyl carbons).
Q. How can single crystals suitable for X-ray diffraction (XRD) be obtained?
- Dissolve the compound in a solvent like ethanol or acetone.
- Use slow evaporation at 4°C or vapor diffusion with a non-solvent (e.g., hexane).
- Characterize crystals using SHELX (structure solution) and ORTEP-3 (visualization). Ensure data collection at low temperature (100 K) to reduce thermal motion artifacts .
Advanced Questions
Q. How can discrepancies between experimental XRD data and computational structural models be resolved?
- Refine the structure using SHELXL with restraints for bond lengths/angles.
- Validate hydrogen atom positions via difference Fourier maps.
- Cross-check with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set). Address outliers (e.g., torsional angles) by re-examizing crystal packing effects .
Q. What methodologies are effective for analyzing hydrogen-bonding networks in the crystal lattice?
- Use graph set analysis (Etter’s rules) to classify hydrogen bonds (e.g., D , R₂²(8) motifs).
- Calculate interaction energies with Hirshfeld surfaces (CrystalExplorer).
- Compare with similar oxazole derivatives (e.g., 3-phenyl-1,2-oxazol-5-yl analogs) to identify trends in supramolecular assembly .
Q. What safety protocols are essential for handling this compound in academic labs?
- Avoid inhalation/contact: Use fume hoods, nitrile gloves, and safety goggles.
- Store at 2–8°C in airtight containers.
- In case of exposure: Rinse skin/eyes with water (15 min), seek medical attention for persistent symptoms. Refer to OSHA HCS guidelines (GHS categories: H315, H319) for hazard mitigation .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
